molecular formula C20H28N2O3 B12128227 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-ethylphenyl)amino)-4-oxobutanoic acid

2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-ethylphenyl)amino)-4-oxobutanoic acid

Cat. No.: B12128227
M. Wt: 344.4 g/mol
InChI Key: LEICUQIPRDFOCY-UHFFFAOYSA-N
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Description

2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-ethylphenyl)amino)-4-oxobutanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring, an ethyl group, and a butanoic acid moiety, making it a unique molecule for study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-ethylphenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One possible route could include:

    Formation of the cyclohexene ring: Starting with cyclohexanone, a dehydration reaction can be used to form cyclohexene.

    Attachment of the ethyl group: Using ethyl bromide in a nucleophilic substitution reaction to attach the ethyl group to the cyclohexene ring.

    Formation of the amino group: Introducing an amino group through a reductive amination reaction.

    Formation of the butanoic acid moiety: Using a Friedel-Crafts acylation reaction to attach the butanoic acid group to the aromatic ring.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the carbonyl group in the butanoic acid moiety, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate.

Biology

In biological research, the compound could be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its structure suggests it could act as a ligand in binding studies.

Medicine

In medicine, the compound might be explored for its potential therapeutic effects. Its ability to interact with biological targets could make it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the synthesis of specialty chemicals or materials. Its unique properties might make it suitable for use in coatings, adhesives, or other advanced materials.

Mechanism of Action

The mechanism of action of 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-ethylphenyl)amino)-4-oxobutanoic acid would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-(Cyclohexyl)ethyl)amino)-4-((4-methylphenyl)amino)-4-oxobutanoic acid
  • 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-methylphenyl)amino)-4-oxobutanoic acid

Uniqueness

The unique combination of the cyclohexene ring, ethyl group, and butanoic acid moiety in 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-ethylphenyl)amino)-4-oxobutanoic acid distinguishes it from similar compounds. This unique structure may confer specific properties or reactivity that are not observed in closely related compounds.

Properties

Molecular Formula

C20H28N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

2-[2-(cyclohexen-1-yl)ethylamino]-4-(4-ethylanilino)-4-oxobutanoic acid

InChI

InChI=1S/C20H28N2O3/c1-2-15-8-10-17(11-9-15)22-19(23)14-18(20(24)25)21-13-12-16-6-4-3-5-7-16/h6,8-11,18,21H,2-5,7,12-14H2,1H3,(H,22,23)(H,24,25)

InChI Key

LEICUQIPRDFOCY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCC2=CCCCC2

Origin of Product

United States

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